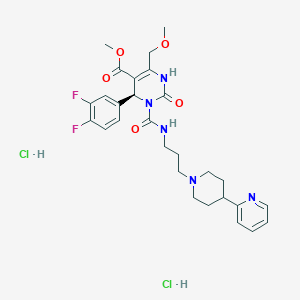
L-771688 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-771688 (hydrochloride) is a potent and highly selective α1A-adrenoceptor antagonist. It exhibits high affinity for cloned human, rat, and dog α1A-adrenergic receptors, with a dissociation constant (Kd) ranging from 43 to 90 picomolar. This compound is known for its over 500-fold selectivity over the α1B and α1D isoforms .
Vorbereitungsmethoden
The synthesis of L-771688 (hydrochloride) involves the Biginelli reaction, a well-known multicomponent reaction that produces dihydropyrimidinones. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of an acid catalyst . The reaction conditions can vary, but common catalysts include Lewis acids, ionic liquids, and organocatalysts . Industrial production methods may involve optimizing these conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Final Coupling and Functionalization
The bromopropyl amide (IX) undergoes nucleophilic substitution with the piperazine intermediate (XIII) in DMF at 80°C, yielding L-771688. Hydrochloride salt formation is achieved via treatment with HCl gas in methanol .
Alternative Synthetic Strategies
-
Microwave-Assisted Synthesis : Ethyl acetoacetate, urea, and aldehydes react under microwave irradiation (80°C, 30 min) using DMSO as a solvent, improving regioselectivity .
-
Enantioselective Catalysis : Chiral phosphoric acids (e.g., H8-BINOL-based catalysts) enable asymmetric Biginelli reactions, achieving enantiomeric excess (ee) up to 97% .
Reaction Optimization Data
The table below summarizes critical reaction parameters for key intermediates:
Catalytic Innovations
-
Lewis Acid Catalysis : CeCl3 or InCl3 with chiral ligands (e.g., (R,R)-BINAM) improves reaction rates and enantioselectivity .
-
Solvent-Free Methods : Triphenylphosphine (PPh3) facilitates DHPM synthesis at 100°C without solvents, reducing environmental impact .
Analytical Characterization
Wissenschaftliche Forschungsanwendungen
L-771688 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving α1A-adrenoceptor antagonists.
Biology: Researchers use it to study the physiological and pharmacological roles of α1A-adrenergic receptors in various organisms.
Industry: The compound’s high selectivity and potency make it valuable in the development of new pharmaceuticals targeting adrenergic receptors.
Wirkmechanismus
L-771688 (hydrochloride) exerts its effects by selectively binding to α1A-adrenergic receptors, thereby blocking the action of norepinephrine. This antagonism prevents the typical physiological responses mediated by these receptors, such as vasoconstriction and smooth muscle contraction . The molecular targets involved include the α1A-adrenergic receptors, and the pathways affected are those related to adrenergic signaling.
Vergleich Mit ähnlichen Verbindungen
L-771688 (hydrochloride) is unique due to its high selectivity for α1A-adrenergic receptors. Similar compounds include:
Neboglamine: Another α1A-adrenoceptor antagonist with different selectivity profiles.
Trazodone hydrochloride: A serotonin uptake inhibitor with some affinity for adrenergic receptors.
Mianserin hydrochloride: A tetracyclic compound that blocks alpha-adrenergic, histamine H1, and certain serotonin receptors.
These compounds differ in their selectivity and affinity for various receptors, making L-771688 (hydrochloride) particularly valuable for studies focused on α1A-adrenergic receptors.
Eigenschaften
CAS-Nummer |
200051-19-0 |
|---|---|
Molekularformel |
C28H35Cl2F2N5O5 |
Molekulargewicht |
630.51 |
IUPAC-Name |
methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C28H33F2N5O5.2ClH/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22;;/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38);2*1H/t25-;;/m0../s1 |
InChI-Schlüssel |
ZMUWSPDVFPVYFA-WLOLSGMKSA-N |
SMILES |
COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L-771688 dihydrochloride; L 771688 dihydrochloride; L771688 dihydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















